molecular formula C15H12N2O5 B038445 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole CAS No. 117922-47-1

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

カタログ番号 B038445
CAS番号: 117922-47-1
分子量: 300.27 g/mol
InChIキー: NRTCMFMOUDUEPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as PBI-4050, is a small molecule drug that has been developed for the treatment of various fibrotic diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

The exact mechanism of action of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-fibrotic cytokines, such as TGF-β and PDGF, which are involved in the development of fibrosis. It also activates the AMPK pathway, which plays a role in regulating energy metabolism and has been shown to have anti-fibrotic effects. Additionally, 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have an effect on the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce collagen deposition and fibrosis in various tissues, including the lungs, liver, kidneys, and heart. It also has anti-inflammatory and anti-oxidant properties, which could be beneficial in reducing tissue damage and inflammation. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism by increasing bone formation and reducing bone resorption.

実験室実験の利点と制限

One of the advantages of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that it has been extensively studied in preclinical models of fibrosis, which provides a strong scientific basis for its potential therapeutic use. However, one of the limitations of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic use. Additionally, the optimal dosage and duration of treatment have not been fully established, which could limit its clinical application.

将来の方向性

There are several future directions for the research and development of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of research could focus on optimizing its therapeutic use by further elucidating its mechanism of action and identifying potential combination therapies. Another area of research could focus on its potential use in other diseases, such as osteoporosis and cancer. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole in humans, which could provide valuable insights into its clinical application.

合成法

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of several intermediates before the final product is obtained. The process has been optimized to achieve high purity and yield of the final product.

科学的研究の応用

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been extensively studied in preclinical models of various fibrotic diseases, including pulmonary fibrosis, liver fibrosis, renal fibrosis, and cardiac fibrosis. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-oxidant properties, which make it a promising drug candidate for the treatment of these diseases. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism, which could be beneficial in the treatment of osteoporosis.

特性

CAS番号

117922-47-1

製品名

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

分子式

C15H12N2O5

分子量

300.27 g/mol

IUPAC名

4-ethoxycarbonyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C15H12N2O5/c1-2-22-15(21)8-7-9(14(19)20)13(18)17-11-6-4-3-5-10(11)16-12(8)17/h3-7,16H,2H2,1H3,(H,19,20)

InChIキー

NRTCMFMOUDUEPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O

正規SMILES

CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O

その他のCAS番号

117922-47-1

同義語

2-carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
CEOPB

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。